2-Isobutoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds often involves innovative methods to introduce functional groups, manipulate molecular structures, and achieve desired properties. For example, the isoprenylation of polyphenols in aqueous acid solutions demonstrates a method to yield phenolic 2,2-dimethylchromans, providing insights into the synthesis of structurally related phenolic compounds (Molyneux & Jurd, 1970). Similarly, the synthesis of 2,4-di-tert-butylphenol via the alkylation of phenol with isobutylene presents another relevant method that can be related to the synthesis of 2-Isobutoxyphenol (Fan Wen-ge, 2004).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of phenolic compounds, such as (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, have been characterized, providing a foundation for understanding the structural characteristics of 2-Isobutoxyphenol. These studies include X-ray diffraction, FT-IR, UV–Vis spectroscopy, and theoretical calculations (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).
Chemical Reactions and Properties
Phenolic compounds undergo a variety of chemical reactions that modify their structure and properties. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in unique multiple arylation via successive C-C and C-H bond cleavages, highlighting the reactive nature of these compounds and their potential chemical transformations (Wakui et al., 2004).
Physical Properties Analysis
The synthesis and characterization of phenolic compounds provide insights into their physical properties, such as molecular weight distributions, thermoanalytical properties (DSC, TGA), and structural behaviors, which are essential for understanding the physical nature of 2-Isobutoxyphenol and similar molecules (Kronast et al., 2016).
Chemical Properties Analysis
The antioxidant properties of phenolic derivatives, such as 2-isobornyl-6-methylphenol derivatives, underscore the chemical reactivity and potential applications of these compounds in various domains. These studies reveal the ability of phenolic compounds to act as antioxidants, which could be related to the chemical properties of 2-Isobutoxyphenol (Buravlev et al., 2019).
Scientific Research Applications
1. Polyphenol Research
Polyphenols, including compounds related to 2-Isobutoxyphenol, are widely studied for their beneficial effects on human health. Recent research has focused on polyphenol-containing nanoparticles, which show promise in bioimaging, therapeutic delivery, and other biomedical applications. These nanoparticles, formed through interactions between polyphenols and various materials, have potential uses in biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics (Guo, Sun, Wu, Dai, & Chen, 2021).
2. Biotransformation in Microbial Systems
Isoxanthohumol, a major hop prenylflavanone in beer and related to phenolic compounds like 2-Isobutoxyphenol, has been studied for its biotransformation in microbial systems. This research helps predict how these compounds are metabolized in mammalian systems. The study identifies various oxygenated metabolites, contributing to our understanding of the metabolic fates of beer prenylflavanones (Kim, Yim, Han, Kang, Choi, Jung, Williams, Gustafson, Kennelly, & Lee, 2019).
3. Environmental Studies
2-Isobutoxyphenol and similar compounds have been studied in environmental contexts. For example, the occurrence of preservatives and antimicrobials, including phenols, in Japanese rivers has been investigated. This research provides insights into the environmental impact and behavior of these chemicals in aquatic ecosystems (Kimura, Kameda, Yamamoto, Nakada, Tamura, Miyazaki, & Masunaga, 2014).
4. Synthesis and Biomedical Applications
The synthesis of defined endocrine-disrupting nonylphenol isomers, related to phenolic compounds like 2-Isobutoxyphenol, has been a topic of research. These synthesized isomers are crucial for biological and environmental studies, as their structure and bulkiness heavily influence estrogenic effects and environmental degradation behavior. This research has significant implications for understanding the impact of such substances on human health and the environment (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
5. Fermentative Production Studies
Fermentative production of isobutene, a chemical related to 2-methylpropene, has been explored as a bio-based alternative to petrochemical production. This research assesses the potential of large-scale fermentative isobutene production, considering factors like economic viability, yields, productivities, and feedstocks. Such studies are crucial for developing sustainable production methods for these types of chemicals (van Leeuwen, van der Wulp, Duijnstee, van Maris, & Straathof, 2012).
Safety And Hazards
While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .
properties
IUPAC Name |
2-(2-methylpropoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUSKGIFXCUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351117 | |
Record name | 2-isobutoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxyphenol | |
CAS RN |
21315-20-8 | |
Record name | 2-isobutoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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